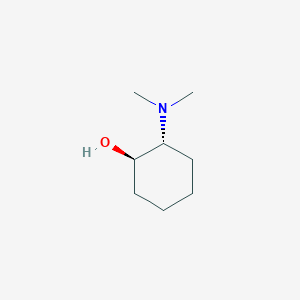

trans-2-(Dimethylamino)cyclohexanol

Descripción general

Descripción

Trans-2-(Dimethylamino)cyclohexanol is a compound that has been studied for its potential psychotropic activity and as an intermediate in pharmaceutical synthesis, particularly in the production of tramadol, a widely used analgesic. The compound exists in stereoisomeric forms, which can exhibit different physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of trans-2-(Dimethylamino)cyclohexanol derivatives has been explored through various methods. One approach involves the Mannich reaction, which is used to synthesize an important intermediate of tramadol hydrochloride: 2-(dimethylamino)methyl cyclohexanone. The optimization of this reaction has been achieved using uniform experiment design, leading to a yield of 75.1% under the optimal conditions of specific molar ratios and reaction times . Another method reported the preparation of N,N-dimethyl derivatives of trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamines through catalytic reductive methylation .

Molecular Structure Analysis

The molecular structure of trans-2-(Dimethylamino)cyclohexanol and its derivatives has been characterized using various spectroscopic techniques. For instance, the stereochemistry of the reaction products has been determined by 13C NMR spectra, which can distinguish between Z- and E-isomers . Additionally, the spatial structures of related cyclohexanone dimethyl acetals have been studied, revealing that substituents on C-2 are axially oriented, which is contrary to their normal equatorial orientation on other carbon atoms .

Chemical Reactions Analysis

The reactivity of trans-2-(Dimethylamino)cyclohexanol derivatives has been investigated in several studies. For example, the mass spectra of stereoisomers of 4-dimethylaminocyclohexanol derivatives have shown differences in fragmentation patterns, which are influenced by the ionization of dimethylamino or hydroxyl groups . Furthermore, the preparation and properties of the stereoisomeric 2-dimethylamino-cyclohexanyl acetates and benzilates have been described, with the observation that certain reactions, such as saponification, can occur prior to substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-2-(Dimethylamino)cyclohexanol and its derivatives are closely related to their molecular structure. The cis-trans equilibrium of related compounds, such as 2,6-dimethylcyclohexanone, has been shown to be little affected by solvent, with discussions on steric interactions supporting the low steric requirements of lone pairs when the probe is a methyl group . The thermodynamic stabilities of cis-trans isomers have also been determined, with the most stable isomeric form having the 2-substituent in an axial position .

Aplicaciones Científicas De Investigación

Esterification and Properties : The esterification and properties of stereoisomeric 2-dimethylamino-cyclohexanyl acetates and benzilates have been investigated. The preparation and characteristics of these compounds are described in a study, with a focus on the challenges in synthesizing certain derivatives due to reactivity differences between cis and trans isomers (Adank & Stoll, 1959).

Cardio-Inhibitory Effects : Research has been conducted on the cardio-inhibitory effects of cyclohexanol and cyclohexylamine derivatives, including trans-2-(Dimethylamino)cyclohexanol. This study evaluated the potency of these compounds in depressing rat carotid blood pressure and in producing reversible arrest of isolated guinea pig hearts (Kosegarten, DeFeo, & Defanti, 1967).

Respiratory Effects : The respiratory effects of a related compound, 1-cis-2-(a-dimethylamino-m-hydroxybenzyl) cyclohexanol-HCl, were compared to those of pentazocine, a known analgesic and anesthetic, when given to humans. The study found significant respiratory depressant effects (Wüest, 1979).

Antidepressant Profile : A study on the antidepressant biochemical profile of Wy-45,030, an ethyl cyclohexanol derivative, revealed that it exhibits a neurochemical profile predictive of antidepressant activity. This compound was found to inhibit rat brain imipramine receptor binding and synaptosomal monoamine uptake (Muth et al., 1986).

Synthesis of Derivatives : The synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, a precursor for the synthesis of pharmaceutical intermediates, has been reported. This study detailed a two-step process involving initial acetylation followed by hydrogenation, providing insights into the preparation of such derivatives (Jia-jun, 2012).

Opioid Activity : The compound trans-4-(p-bromophenyl)-4-(dimethylamino)-1-(2-thiophen-2-yl-ethyl)-cyclohexanol (C8813) was studied for its opioid activity. This novel analgesic demonstrated potent antinociceptive activity and high affinity for mu- and delta-opioid receptors (Liu et al., 2003).

Optical Resolution of Ketones : The use of a derivative of cyclohexanol for the optical resolution of ketones has been demonstrated. This approach allowed for efficient asymmetric transformation, providing a method for the preparation of enantiomerically enriched compounds (Solladié & Lohse, 1993).

Safety And Hazards

Safety data sheets suggest that compounds similar to “trans-2-(Dimethylamino)cyclohexanol” may be combustible and could cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Propiedades

IUPAC Name |

(1R,2R)-2-(dimethylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVLAQFZSUWHR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(Dimethylamino)cyclohexanol | |

CAS RN |

15910-74-4 | |

| Record name | rac-(1R,2R)-2-(dimethylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)

![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)

![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)